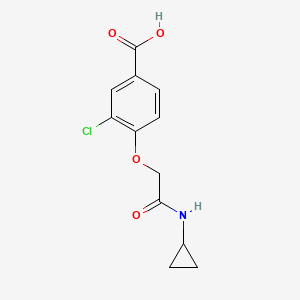
3-Chloro-4-(2-(cyclopropylamino)-2-oxoethoxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-(2-(cyclopropylamino)-2-oxoethoxy)benzoic acid is an organic compound with a complex structure that includes a chloro-substituted benzoic acid core, an oxoethoxy linker, and a cyclopropylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(2-(cyclopropylamino)-2-oxoethoxy)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the oxoethoxy linker: This step involves the reaction of an appropriate benzoic acid derivative with an oxoethoxy reagent under controlled conditions.
Introduction of the cyclopropylamino group: The oxoethoxy intermediate is then reacted with cyclopropylamine to introduce the cyclopropylamino group.
Chlorination: The final step involves the selective chlorination of the benzoic acid core to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic route, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-(2-(cyclopropylamino)-2-oxoethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-Chloro-4-(2-(cyclopropylamino)-2-oxoethoxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-(2-(cyclopropylamino)-2-oxoethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-(Cyclopropylamino)-2-oxoethoxy)benzoic acid: Similar structure but lacks the chloro group.
3-Chloro-4-(2-(methylamino)-2-oxoethoxy)benzoic acid: Similar structure but with a methylamino group instead of cyclopropylamino.
Uniqueness
The presence of the chloro group and the cyclopropylamino moiety in 3-Chloro-4-(2-(cyclopropylamino)-2-oxoethoxy)benzoic acid imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from similar compounds.
Propiedades
IUPAC Name |
3-chloro-4-[2-(cyclopropylamino)-2-oxoethoxy]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO4/c13-9-5-7(12(16)17)1-4-10(9)18-6-11(15)14-8-2-3-8/h1,4-5,8H,2-3,6H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQVVNHBOWOQRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)COC2=C(C=C(C=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-phenyl-2-([[3-(trifluoromethyl)phenyl]sulfonyl]amino)propanoic acid](/img/structure/B7817667.png)
![1-[(2-Oxo-2,3-dihydro-1h-indol-5-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B7817673.png)
![1-[(4-bromophenyl)sulfonyl]-L-proline](/img/structure/B7817682.png)
![Proline,1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-](/img/structure/B7817685.png)




![6-[(2,3,4-Trifluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B7817730.png)
